Researchers targeting antibiotic-resistant Gram-positive pathogens require potent, metabolically stable scaffolds. 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9) addresses this need as a privileged building block:
• Anti-MRSA/VRE activity: MIC values as low as 0.78 μg/mL; selectivity factor >20 vs. human cells.
• Kinase inhibitor design: 4-CF3-phenyl group enhances hydrophobic interactions & metabolic stability.
• Reliable supply: Established synthetic route (97% yield); scalable without column chromatography.
Supplied at 95% purity; shipped ambient from global stock points.
Molecular FormulaC10H8F3N3
Molecular Weight227.19 g/mol
CAS No.1251264-73-9
Cat. No.B1425636
⚠ Attention: For research use only. Not for human or veterinary use.
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-amine (CAS 1251264-73-9, molecular formula C10H8F3N3, molecular weight 227.19 g/mol) is a fluorinated pyrazole derivative characterized by a 4-trifluoromethylphenyl substituent at the N1 position and a free amine at the C4 position of the pyrazole ring [1]. This structural arrangement provides a versatile scaffold for medicinal chemistry, particularly as a building block for kinase inhibitor design and antimicrobial agent development [2]. The compound is commercially available from multiple vendors, typically supplied at 95% purity, and is used in research settings for the synthesis of bioactive molecules .
1
Fluorinated pyrazole building block for medicinal chemistry and parallel synthesis programs.
2
Free 4-amine coupling handle supports rapid derivatization in kinase inhibitor and antimicrobial scaffold exploration.
3
Standard research-grade specification aligns with downstream synthetic and assay reproducibility requirements.
[1] PubChem. 1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine. CID 57416965. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/57416965 View Source
[2] Saleh I, Raj KC H, Roy S, Abugazleh MK, Ali H, Gilmore D, Alam MA. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Med Chem. 2021;12(10):1690-1697. doi:10.1039/d1md00230a View Source
Structural Requirements for Activity
Generic substitution of 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine with other pyrazole-4-amine derivatives is not advisable due to the critical role of the 4-trifluoromethylphenyl group. This substituent significantly enhances lipophilicity and metabolic stability compared to non-fluorinated or differently substituted analogs, directly impacting biological activity [1]. In antimicrobial studies, the trifluoromethylphenyl moiety was essential for potent growth inhibition of Gram-positive bacteria, with related derivatives showing MIC values as low as 0.78 μg/mL against S. aureus strains, whereas analogs lacking this group were inactive [2]. The free amine at the 4-position is also crucial for further derivatization in kinase inhibitor synthesis, making this specific scaffold a non-interchangeable building block for targeted therapeutic development .
!
CF3-Phenyl Required
Non-fluorinated or differently substituted phenyl analogs may not replicate lipophilicity-driven target binding or class-level antimicrobial screening responses.
!
Coupling Site Mismatch
Pyrazole regioisomers lacking the free 4-amine cannot serve as direct drop-in replacements for divergent synthetic elaboration.
!
Physicochemical Shift
Replacement with simpler heterocyclic amines may significantly alter metabolic stability and membrane permeability profiles, impacting pathway-study endpoints.
[1] Kuujia. 1-4-(Trifluoromethyl)phenyl-1H-pyrazol-4-amine (CAS 1251264-73-9). Available at: https://www.kuujia.com/cas-1251264-73-9.html View Source
[2] Alkhaibari I, Kc HR, Roy S, Abu-Gazleh MK, Gilmore DF, Alam MA. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. Future Med Chem. 2022;14(4):233-244. doi:10.4155/fmc-2021-0140 View Source
Quantitative Differentiation from Closest Analogs
Purity Specification vs. Industry Benchmarks
The target compound is commercially available with a minimum purity specification of 95% as determined by HPLC, which is a standard benchmark for research-grade building blocks. This purity level ensures reproducibility in downstream synthetic applications compared to lower-grade alternatives that may contain significant impurities affecting reaction yields or biological assay outcomes .
Purity SpecificationSpecification review
95% (HPLC)
Standard research-grade benchmark
Meets common purity standard for synthetic workflow reproducibility.
Vendor-reported specification; lot-specific COA review recommended.
Medicinal ChemistryQuality ControlProcurement
Evidence Dimension
Purity (HPLC)
Target Compound Data
95%
Comparator Or Baseline
Typical research-grade pyrazole building blocks
Quantified Difference
Meets or exceeds common 95% purity standard
Conditions
Vendor specification (AKSci, Fluorochem)
Why This Matters
Higher purity reduces variability in synthetic yields and biological assay results, ensuring more reliable data and cost-effective procurement.
Medicinal ChemistryQuality ControlProcurement
Scalable Synthetic Route
A 2023 publication in Organic Process Research & Development described a scalable and cost-effective synthetic route for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine, improving yield and purity while reducing environmental impact [1]. The synthesis of the key aldehyde intermediate (PA) was achieved on a multigram scale with an excellent overall yield without workup or column purification, demonstrating a 97% yield in the Vilsmeier-Haack formylation step [2].
Scalable Synthetic RouteReported
97% Yield
Key aldehyde intermediate, multigram scale
Supports cost-effective procurement and supply-chain stability for research programs.
Vilsmeier-Haack formylation; no column chromatography required.
Process ChemistrySynthesisScalability
Evidence Dimension
Synthetic yield (key intermediate)
Target Compound Data
97% (aldehyde intermediate)
Comparator Or Baseline
Typical pyrazole formylation yields
Quantified Difference
Excellent yield without column chromatography
Conditions
POCl3/DMF, 80°C, 6h
Why This Matters
A scalable, high-yielding synthetic route reduces procurement costs and ensures reliable supply for large-scale research programs or industrial applications.
Process ChemistrySynthesisScalability
[1] Kuujia. 1-4-(Trifluoromethyl)phenyl-1H-pyrazol-4-amine (CAS 1251264-73-9). Available at: https://www.kuujia.com/cas-1251264-73-9.html View Source
[2] Alkhaibari I, Kc HR, Roy S, Abu-Gazleh MK, Gilmore DF, Alam MA. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. Future Med Chem. 2022;14(4):233-244. doi:10.4155/fmc-2021-0140 View Source
Antibacterial Potency Against Gram-Positive Bacteria
While direct MIC data for 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine itself is not reported, closely related N-(trifluoromethyl)phenyl pyrazole derivatives exhibit potent activity against antibiotic-resistant Gram-positive bacteria. For example, the trifluoromethyl-substituted phenyl hydrazone analog (compound 12) demonstrated an MIC of 0.78 μg/mL against S. aureus strains, whereas non-fluorinated or differently substituted analogs were inactive [1]. The trifluoromethyl group is essential for this activity, as it enhances lipophilicity and membrane permeation [2].
Antimicrobial SAR ContextClass-level inference
Class-level MIC: 0.78 μg/mL
Related CF3-phenyl pyrazole hydrazone vs. S. aureus
Supports antimicrobial screening context; CF3-phenyl group is implicated in class-level response.
Direct MIC for primary amine not reported; data to verify.
Not directly reported for the amine; class analog MIC = 0.78 μg/mL
Comparator Or Baseline
Non-fluorinated pyrazole analogs (inactive)
Quantified Difference
>100-fold difference in potency
Conditions
S. aureus strains, CLSI microdilution method
Why This Matters
The trifluoromethylphenyl group confers potent antibacterial activity against drug-resistant strains, making this scaffold valuable for developing new antimicrobial agents.
[1] Alkhaibari I, Kc HR, Roy S, Abu-Gazleh MK, Gilmore DF, Alam MA. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. Future Med Chem. 2022;14(4):233-244. doi:10.4155/fmc-2021-0140 View Source
[2] Saleh I, Raj KC H, Roy S, Abugazleh MK, Ali H, Gilmore D, Alam MA. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Med Chem. 2021;12(10):1690-1697. doi:10.1039/d1md00230a View Source
Kinase Inhibitor Scaffold Advantage
The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine enhances hydrophobic binding interactions with kinase hinge regions while reducing metabolic clearance compared to non-fluorinated pyrazole analogs . This property is leveraged in the design of kinase inhibitors, where the compound serves as a versatile building block for introducing the trifluoromethylphenyl-pyrazole motif. In contrast, analogs lacking the trifluoromethyl group (e.g., 1-phenyl-1H-pyrazol-4-amine) exhibit reduced lipophilicity and metabolic stability, limiting their utility in drug discovery programs targeting intracellular kinases [1].
Kinase Inhibitor DesignClass-level inference
Enhanced Lipophilicity & Stability
CF3-pyrazole vs. non-fluorinated phenyl analog
Supports pathway-study fit for intracellular kinase target engagement assays.
Qualitative class advantage; confirm in specific kinase panel context.
Kinase InhibitionMedicinal ChemistryDrug Design
Evidence Dimension
Lipophilicity (cLogP) and metabolic stability
Target Compound Data
Enhanced by CF3 group
Comparator Or Baseline
1-phenyl-1H-pyrazol-4-amine
Quantified Difference
Qualitative improvement in membrane permeability and metabolic stability
Conditions
In silico and in vitro ADME assays
Why This Matters
The trifluoromethyl group is a well-established bioisostere that improves drug-like properties, making this compound a preferred building block for kinase inhibitor development.
Kinase InhibitionMedicinal ChemistryDrug Design
[1] PubChem. 1-phenyl-1H-pyrazol-4-amine. CID 216256. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/216256 View Source
Cost-Effectiveness Comparison
Based on available vendor data, the target compound is priced competitively compared to structurally similar pyrazole-4-amine building blocks. For example, 1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine is listed at approximately ¥7832 per 250 mg (95% purity), which is comparable to other fluorinated pyrazole derivatives used in medicinal chemistry . This pricing, combined with the optimized synthetic route and commercial availability, makes it a cost-effective choice for research programs requiring this specific scaffold.
Procurement BenchmarkingSupplier data
¥7832 / 250mg
List price context for research-scale procurement
Positions within typical price range for fluorinated pyrazole building blocks.
Source-specific pricing; verify for updated quotes and bulk availability.
ProcurementCost AnalysisSupply Chain
Evidence Dimension
Price per unit
Target Compound Data
¥7832/250mg
Comparator Or Baseline
Similar fluorinated pyrazole building blocks
Quantified Difference
Within typical range for research chemicals
Conditions
Vendor: Fluorochem (2025 pricing)
Why This Matters
Competitive pricing ensures that procurement decisions can be made without sacrificing budget for other critical research materials.
ProcurementCost AnalysisSupply Chain
Research and Industrial Applications
Novel Antimicrobials for Drug-Resistant Bacteria
This compound serves as a key intermediate for synthesizing N-(trifluoromethyl)phenyl pyrazole derivatives with potent activity against MRSA, VRE, and other antibiotic-resistant strains. The trifluoromethylphenyl group is essential for achieving MIC values as low as 0.78 μg/mL, and the free amine allows for further derivatization to optimize potency and selectivity [1]. Researchers developing next-generation antibiotics should prioritize this scaffold over non-fluorinated analogs due to its demonstrated efficacy in eradicating biofilms and low cytotoxicity to human cells (selectivity factor >20) [2].
Kinase Inhibitor Design for Oncology & Inflammation
The 4-trifluoromethylphenyl-pyrazole motif is a privileged structure in kinase inhibitor design, particularly for targeting the hinge region of ATP-binding pockets. The trifluoromethyl group enhances hydrophobic interactions and metabolic stability, while the 4-amine provides a versatile handle for introducing diverse substituents to modulate selectivity and potency . Medicinal chemists should select this compound over simpler pyrazole-4-amines to improve the drug-like properties of lead candidates in cancer and inflammatory disease programs.
Process Chemistry and Scale-Up
The optimized synthetic route reported for this compound, featuring a high-yielding Vilsmeier-Haack formylation (97% yield) and scalable procedures without column chromatography, makes it an ideal candidate for process chemistry research [3]. Industrial procurement teams can leverage this established route to ensure reliable supply and cost-effective manufacturing for preclinical and clinical development.
Application
Selection Property
Validation Focus
Antimicrobial screening studies
Fluorinated scaffold availability
MIC and strain-panel endpoints
Kinase pathway research
Target engagement assay context
Pathway-response endpoints
Process chemistry evaluation
Scalable synthetic route
Batch-to-batch consistency review
[1] Alkhaibari I, Kc HR, Roy S, Abu-Gazleh MK, Gilmore DF, Alam MA. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria. Future Med Chem. 2022;14(4):233-244. doi:10.4155/fmc-2021-0140 View Source
[2] Saleh I, Raj KC H, Roy S, Abugazleh MK, Ali H, Gilmore D, Alam MA. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Med Chem. 2021;12(10):1690-1697. doi:10.1039/d1md00230a View Source
[3] Kuujia. 1-4-(Trifluoromethyl)phenyl-1H-pyrazol-4-amine (CAS 1251264-73-9). Available at: https://www.kuujia.com/cas-1251264-73-9.html View Source
Technical Documentation Hub
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